![molecular formula C18H15BrN4O3S2 B2522197 N-(4-bromophényl)-2-[(4-amino-5-(benzènesulfonyl)pyrimidin-2-yl)sulfanyl]acétamide CAS No. 2097910-42-2](/img/structure/B2522197.png)
N-(4-bromophényl)-2-[(4-amino-5-(benzènesulfonyl)pyrimidin-2-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrN4O3S2 and its molecular weight is 479.37. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Ce composé présente un potentiel anticancéreux prometteur en raison de ses caractéristiques structurelles. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le carcinome hépatocellulaire (HepG2), le cancer du sein (MCF-7) et les fibroblastes pulmonaires (WI-38). Il montre une forte activité contre les cellules HepG2 et une activité modérée contre les cellules MCF-7. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et son potentiel en tant que thérapie ciblée .
Activité antioxydante
Le composé a été évalué pour ses propriétés antioxydantes en utilisant le test ABTS. Il montre une activité significative, dépassant d'autres composés apparentés. Sa capacité à piéger les radicaux libres en fait un candidat potentiel pour des recherches plus approfondies sur les maladies liées au stress oxydatif .
Effets antifibrotiques
Par rapport à la pirfénidone (un agent antifibrotique connu), ce composé et ses dérivés présentent de meilleures activités antifibrotiques. En particulier, le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle présentent des effets antifibrotiques prometteurs. Des études supplémentaires pourraient explorer leur potentiel dans le traitement des affections liées à la fibrose .
Docking moléculaire
Des études computationnelles révèlent que le composé interagit favorablement avec des acides aminés spécifiques (Arg184 et Lys179) par liaison hydrogène. Son score de liaison suggère un potentiel en tant que candidat médicament. Des recherches plus poussées sont nécessaires pour valider son affinité de liaison et sa spécificité .
Chimie hétérocyclique
La synthèse de nouveaux composés hétérocycliques en utilisant ce composé comme précurseur clé a attiré l'attention. Les chercheurs ont exploré diverses réactions pour créer des dérivés structurellement intéressants. Ces études contribuent au domaine de la chimie hétérocyclique et de la découverte de médicaments .
Mécanisme D'action
Target of Action
Therefore, a detailed study or experiment is required to identify the specific targets and their roles .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, given its complex structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Analyse Biochimique
Biochemical Properties
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The inhibition of AchE can lead to altered nerve signal transmission, affecting various physiological processes. Additionally, the compound’s interaction with reactive oxygen species (ROS) and its potential antioxidant properties have been noted, suggesting its involvement in oxidative stress pathways .
Cellular Effects
The effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to changes in neurotransmitter levels, impacting cell communication and function . Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression related to stress responses .
Molecular Mechanism
At the molecular level, 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide exerts its effects through various mechanisms. One key mechanism is the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This binding interaction disrupts normal enzyme function, leading to altered nerve signal transmission. Additionally, the compound’s interaction with ROS suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as AchE inhibition and antioxidant activity . At higher doses, potential toxic or adverse effects may arise, including disruptions in normal cellular function and increased oxidative stress . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is involved in various metabolic pathways. Its interaction with enzymes and cofactors influences metabolic flux and metabolite levels. For example, the compound’s inhibition of AchE affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, its potential antioxidant properties may impact metabolic pathways related to oxidative stress and cellular defense mechanisms .
Transport and Distribution
The transport and distribution of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins, facilitating its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCGOMMBICPNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2522114.png)
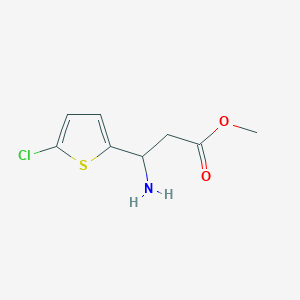
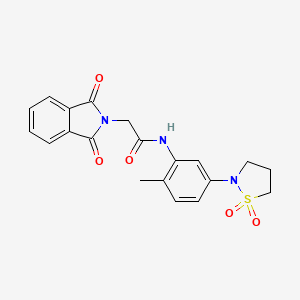
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
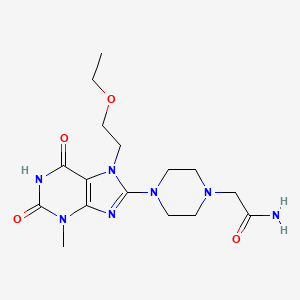
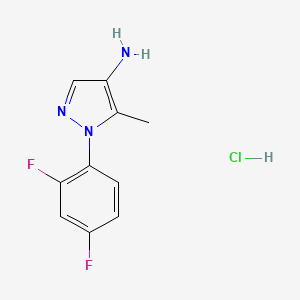
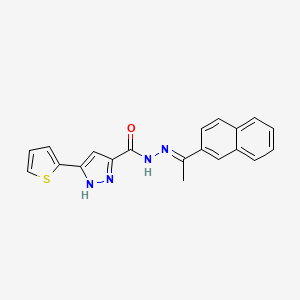

![5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2522128.png)
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)
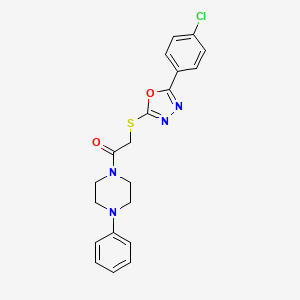
![1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2522135.png)
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)
